Etamsylate

Catalog No.
S527500
CAS No.
2624-44-4
M.F
C6H6O5S.C4H11N
C10H17NO5S
M. Wt
263.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etamsylate

CAS Number

2624-44-4

Product Name

Etamsylate

IUPAC Name

2,5-dihydroxybenzenesulfonic acid;N-ethylethanamine

Molecular Formula

C6H6O5S.C4H11N
C10H17NO5S

Molecular Weight

263.31 g/mol

InChI

InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3

InChI Key

HBGOLJKPSFNJSD-UHFFFAOYSA-N

SMILES

CCNCC.C1=CC(=C(C=C1O)S(=O)(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Altodor, Cyclonamine, Dicinone, Dicynene, Dicynone, Etamsylate, Ethamsylate, Hemo 141

Canonical SMILES

CCNCC.C1=CC(=C(C=C1O)S(=O)(=O)O)O

Description

The exact mass of the compound Etamsylate is 263.0827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates. It belongs to the ontological category of organosulfur compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Effects on Platelet Aggregation

Platelets are blood cells that clump together to form clots and seal off wounds. One of the proposed mechanisms by which Etamsylate exerts its hemostatic effect is by stimulating platelet aggregation. Research suggests Etamsylate may increase the number of available binding sites on platelets, facilitating their adhesion and aggregation ().

Blood Loss Reduction in Specific Procedures

Researchers have investigated the effectiveness of Etamsylate in reducing blood loss during specific procedures, such as tooth extraction or tonsillectomy (, ). These studies have yielded mixed results, with some showing a benefit in reducing blood loss and others finding no significant difference compared to placebo. Further research is needed to definitively determine the role of Etamsylate in these settings.

Potential Uses Beyond Bleeding Control

Some scientific research has explored potential applications of Etamsylate beyond its hemostatic properties. For instance, studies have investigated its effects on:

  • Wound healing: Research suggests Etamsylate may accelerate wound healing, although the exact mechanisms remain unclear ().
  • Reduction of blood in the ear (Meniere's disease): Limited studies suggest Etamsylate may be helpful in reducing the amount of fluid buildup in the inner ear, a symptom of Meniere's disease (). More research is needed to confirm these findings.

Etamsylate, also known as diethylammonium 2,5-dihydroxybenzenesulfonate, is an antihemorrhagic agent primarily used to control bleeding by enhancing capillary resistance and promoting platelet adhesion. It is a salt derived from dobesilic acid and diethylamine, with the chemical formula C10H17NO5SC_{10}H_{17}NO_{5}S and a molar mass of approximately 263.31 g/mol . This compound is classified as a benzenesulfonic acid derivative, which plays a significant role in various medical applications, particularly in managing conditions associated with capillary bleeding .

Etamsylate's chemical behavior involves its interaction with biological systems rather than extensive synthetic reactions. It exhibits stability under normal conditions but can react with strong oxidizing agents . The primary reaction of interest is its mechanism of action in promoting hemostasis, which includes:

  • Inhibition of Prostaglandin Synthesis: Etamsylate inhibits the biosynthesis of prostaglandins that promote vasodilation and increased capillary permeability.
  • Promotion of Platelet Aggregation: It enhances platelet adhesion and aggregation, leading to reduced bleeding time .

Etamsylate's biological activity centers around its hemostatic properties. It acts on the endothelial cells of blood vessels, increasing their resistance and stabilizing capillary membranes. The compound has been shown to:

  • Reduce Bleeding Time: By enhancing platelet aggregation through mechanisms involving thromboxane A2 and prostaglandin F2α.
  • Stabilize Capillaries: It reinforces capillary membranes by polymerizing hyaluronic acid, thus limiting capillary leakage and edema .
  • Promote Thrombopoiesis: Stimulates the production of platelets from bone marrow, contributing to its hemostatic effects .

Etamsylate can be synthesized through several methods, including:

  • Preparation of 2,5-Dihydroxybenzenesulfonic Acid: This is the initial step in synthesizing etamsylate.
  • Formation of Etamsylate Crude Product: Involves reacting the sulfonic acid with diethylamine under controlled conditions to yield the final product .

The synthesis typically requires careful control of reaction conditions to ensure high purity and yield.

Etamsylate is used in various clinical settings, including:

  • Management of Hemorrhages: Effective in treating capillary bleeding from conditions such as menorrhagia, hematemesis, melena, and hematuria.
  • Prophylaxis in Surgical Procedures: Administered preoperatively to minimize bleeding risks during surgeries.
  • Neonatal Care: Used to prevent intraventricular hemorrhage in premature infants .

Interaction studies have indicated that etamsylate may interfere with other anticoagulants like heparin without inhibiting its vasodilatory effects. This unique property allows etamsylate to mitigate the risk of hemorrhage associated with anticoagulant therapy while maintaining vascular function . Additionally, etamsylate has shown no significant adverse reactions when used in conjunction with other medications commonly prescribed for similar conditions.

Etamsylate shares similarities with several other compounds used for hemostatic purposes. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
Tranexamic AcidAntifibrinolytic; inhibits plasminogenPrimarily used for surgical bleeding
DesmopressinSynthetic vasopressin analogue; promotes platelet functionUsed for von Willebrand disease
AprotininAntifibrinolytic; inhibits proteolytic enzymesReduces blood loss during surgery
EthamsylateEnhances platelet adhesion; stabilizes capillariesUnique capillary protection mechanism

Similar Compounds

  • Tranexamic Acid
  • Desmopressin
  • Aprotinin

Origins and Early Development

Etamsylate emerged as a targeted hemostatic agent during mid-20th-century efforts to address capillary fragility. Initially synthesized as a derivative of resorcinol (2,5-dihydroxybenzene), its sulfonation and subsequent conjugation with diethylamine yielded a compound with dual vasoprotective and proaggregant properties. Early clinical applications focused on reducing bleeding in cancer patients and post-surgical scenarios, though its efficacy in dysfunctional uterine bleeding later became a primary indication.

Key Milestones in Clinical Adoption

YearEventSource
1960sFirst clinical trials for menorrhagia and postpartum hemorrhage
1980sApproved for neonatal intraventricular hemorrhage
2000sResearch into topical formulations for epistaxis (e.g., HHT patients)
2010sDevelopment of controlled-release hydrogel matrices

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

263.08274382 g/mol

Monoisotopic Mass

263.08274382 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24YL531VOH

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 36 of 41 companies with hazard statement code(s):;
H319 (97.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Hemostatics

ATC Code

B - Blood and blood forming organs
B02 - Antihemorrhagics
B02B - Vitamin k and other hemostatics
B02BX - Other systemic hemostatics
B02BX01 - Etamsylate

Pictograms

Irritant

Irritant

Other CAS

2624-44-4

Wikipedia

Etamsylate
Triphenylphosphine_sulfide

Use Classification

Human drugs -> Rare disease (orphan)

General Manufacturing Information

Benzenesulfonic acid, 2,5-dihydroxy-, compd. with N-ethylethanamine (1:1): INACTIVE

Dates

Modify: 2023-08-15
1: The EC randomised controlled trial of prophylactic ethamsylate for very preterm neonates: early mortality and morbidity. The EC Ethamsylate Trial Group. Arch Dis Child Fetal Neonatal Ed. 1994 May;70(3):F201-5. PubMed PMID: 8198414; PubMed Central PMCID: PMC1061041.
2: Ibrahim F, Sharaf El-Din MK, El-Deen AK, Shimizu K. Micellar HPLC Method for Simultaneous Determination of Ethamsylate and Mefenamic Acid in Presence of Their Main Impurities and Degradation Products. J Chromatogr Sci. 2017 Jan;55(1):23-29. Epub 2016 Sep 27. PubMed PMID: 27681773.
3: Yao Q, Wu M, Zhou J, Zhou M, Chen D, Fu L, Bian R, Xing X, Sun L, Hu X, Li L, Dai B, Wüthrich RP, Ma Y, Mei CL. Treatment of Persistent Gross Hematuria with Tranexamic Acid in Autosomal Dominant Polycystic Kidney Disease. Kidney Blood Press Res. 2017;42(1):156-164. doi: 10.1159/000474961. Epub 2017 Apr 11. PubMed PMID: 28395294.
4: Daneshmend TK, Stein AG, Bhaskar NK, Hawkey CJ. Failure of ethamsylate to reduce aspirin-induced gastric mucosal bleeding in humans. Br J Clin Pharmacol. 1989 Jul;28(1):109-12. PubMed PMID: 2789070; PubMed Central PMCID: PMC1379977.
5: Wiewiorka O, Dastych M, Čermáková Z. Strong negative interference of ethamsylate (Dicynone®) in serum creatinine quantification via enzymatic assay using Trinder reaction. Scand J Clin Lab Invest. 2013 Aug;73(5):449-51. doi: 10.3109/00365513.2013.794300. Epub 2013 May 20. PubMed PMID: 23688203.
6: Hernandez MR, Alvarez-Guerra M, Escolar G, Chiavaroli C, Hannaert P, Garay RP. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury. Fundam Clin Pharmacol. 2004 Aug;18(4):423-30. PubMed PMID: 15312148.
7: Zawrotniak M, Kozik A, Rapala-Kozik M. Selected mucolytic, anti-inflammatory and cardiovascular drugs change the ability of neutrophils to form extracellular traps (NETs). Acta Biochim Pol. 2015;62(3):465-73. doi: 10.18388/abp.2015_1055. Epub 2015 Aug 20. PubMed PMID: 26291043.
8: Garay RP, Chiavaroli C, Hannaert P. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent. Am J Ther. 2006 May-Jun;13(3):236-47. Review. PubMed PMID: 16772766.
9: Alvarez-Guerra M, Hernandez MR, Escolar G, Chiavaroli C, Garay RP, Hannaert P. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells. Thromb Res. 2002 Sep 15;107(6):329-35. PubMed PMID: 12565720.
10: El-Gindy A, Nassar MW, Attia KA, Abu-Seada HH, El-Ghandour M. High-performance liquid chromatographic determination of Ethamsylate in urine and tablets. J AOAC Int. 2013 Jul-Aug;96(4):730-6. PubMed PMID: 24000744.
11: Zhang M, Zhang Y, Li Q. A novel visible spectrophotometric method for the determination of ethamsylate in pharmaceutical preparations and biological samples. Spectrochim Acta A Mol Biomol Spectrosc. 2010 Mar;75(3):1013-7. doi: 10.1016/j.saa.2009.12.039. Epub 2009 Dec 16. PubMed PMID: 20060358.
12: Hannaert P, Alvarez-Guerra M, Hider H, Chiavaroli C, Garay RP. Vascular permeabilization by intravenous arachidonate in the rat peritoneal cavity: antagonism by ethamsylate. Eur J Pharmacol. 2003 Apr 11;466(1-2):207-12. PubMed PMID: 12679158.
13: Benson JW, Drayton MR, Hayward C, Murphy JF, Osborne JP, Rennie JM, Schulte JF, Speidel BD, Cooke RW. Multicentre trial of ethamsylate for prevention of periventricular haemorrhage in very low birthweight infants. Lancet. 1986 Dec 6;2(8519):1297-300. PubMed PMID: 2878174.
14: Dastych M, Wiewiorka O, Benovská M. Ethamsylate (Dicynone) interference in determination of serum creatinine, uric acid, triglycerides, and cholesterol in assays involving the Trinder reaction; in vivo and in vitro. Clin Lab. 2014;60(8):1373-6. PubMed PMID: 25185424.
15: Tolba MM. Simultaneous determination of some dihydroxybenzenesulphonic acid derivatives and their degradation product and main impurity (hydroquinone) by ion-pair liquid chromatography. Luminescence. 2014 Nov;29(7):738-48. doi: 10.1002/bio.2615. Epub 2013 Dec 11. PubMed PMID: 24327536.
16: Kuperman AA, Brenner B, Kenet G. Intraventricular haemorrhage in preterm infants--can we improve outcome by addressing coagulation? J Matern Fetal Neonatal Med. 2015 Nov;28 Suppl 1:2265-7. doi: 10.3109/14767058.2013.796165. Epub 2013 Aug 23. PubMed PMID: 23968273.
17: Harrison RF, Matthews T. Intrapartum ethamsylate. Lancet. 1984 Aug 4;2(8397):296. PubMed PMID: 6146855.
18: Sanghvi KP, Merchant RH, Karnik A, Kulkarni A. Role of ethamsylate in preventing periventricular-intraventricular hemorrhage in premature infants below 34 weeks of gestation. Indian Pediatr. 1999 Jul;36(7):653-8. PubMed PMID: 10740301.
19: Gard PR, Trigger DJ. Effect of ethamsylate on carrageenan-induced rat paw oedema: a comparison with indomethacin. Clin Exp Pharmacol Physiol. 1990 Dec;17(12):821-7. PubMed PMID: 2092950.
20: Hunt R, Hey E. Ethamsylate for the prevention of morbidity and mortality in preterm or very low birth weight infants. Cochrane Database Syst Rev. 2010 Jan 20;(1):CD004343. doi: 10.1002/14651858.CD004343.pub2. Review. PubMed PMID: 20091562.

Explore Compound Types